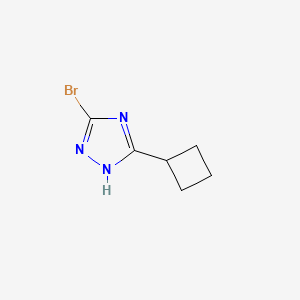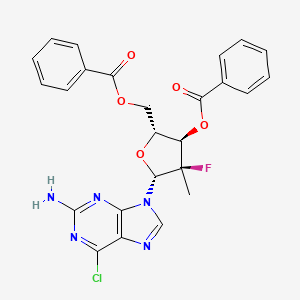
5-Bromo-3-cyclobutyl-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-cyclobutyl-1H-1,2,4-triazole is a chemical compound with the molecular formula C6H8BrN3 and a molecular weight of 202.05 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 5-Bromo-3-cyclobutyl-1H-1,2,4-triazole is 1S/C6H8BrN3/c7-6-8-5(9-10-6)4-2-1-3-4/h4H,1-3H2,(H,8,9,10) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
5-Bromo-3-cyclobutyl-1H-1,2,4-triazole is a solid substance at room temperature . It has a molecular weight of 202.05 .Wissenschaftliche Forschungsanwendungen
Broad Spectrum of Biological Activities
1,2,4-Triazole derivatives exhibit a wide range of biological activities, making them of great interest in drug discovery and development. They have been explored for their antimicrobial, antifungal, antioxidant, anti-inflammatory, antiviral activities, among others. These compounds are considered valuable for creating new pharmacological agents due to their structural diversity and potential therapeutic applications (Ferreira et al., 2013; Ohloblina, 2022).
Innovations in Chemical Synthesis
The synthesis of 1,2,4-triazole derivatives is a topic of considerable interest, with various methodologies being developed to enhance the efficiency, sustainability, and green chemistry aspects of their production. These efforts are driven by the need for new drugs and materials, including those that can address emerging diseases and resistant strains of bacteria and viruses (Kaushik et al., 2019; Kaplaushenko, 2019).
Corrosion Inhibition for Metal Surfaces
1,2,3-Triazole derivatives, including potentially 5-Bromo-3-cyclobutyl-1H-1,2,4-triazole, have been recognized for their effectiveness as corrosion inhibitors on various metal surfaces. Their application in protecting steels, copper, iron, aluminum, and their alloys against corrosion in aggressive media underscores the importance of triazole derivatives in industrial applications (Hrimla et al., 2021).
Advanced Material Science Applications
The structural properties of 1,2,4-triazole derivatives are being explored for the development of advanced materials, including those used in fuel cells and other high-performance applications. Their ability to function under anhydrous conditions and at high temperatures makes them suitable for use in proton-conducting membranes and other specialized areas (Prozorova & Pozdnyakov, 2023).
Pharmacological Potentials
Triazole derivatives, including 1,2,4-triazoles, continue to be a focal point in the search for new pharmacological agents. Their potential in addressing a range of diseases and conditions, from antifungal to anticancer applications, highlights their versatility and the ongoing interest in developing new drugs based on these compounds (Kumar et al., 2021; Kazeminejad et al., 2022).
Eigenschaften
IUPAC Name |
3-bromo-5-cyclobutyl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c7-6-8-5(9-10-6)4-2-1-3-4/h4H,1-3H2,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUQNTOHSIUTIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=NN2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672504 |
Source


|
| Record name | 3-Bromo-5-cyclobutyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-cyclobutyl-1H-1,2,4-triazole | |
CAS RN |
1199215-81-0 |
Source


|
| Record name | 5-Bromo-3-cyclobutyl-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199215-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-cyclobutyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2R)-2-Amino-3-[[(2R)-2-amino-2-hydroxycarbonylethyl]disulfanyl](113C)propanoic acid](/img/structure/B598019.png)


![2,6-Diazaspiro[3.4]octan-5-one](/img/structure/B598023.png)




![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-](/img/structure/B598035.png)